1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Medicinal Chemistry SAR Exploration Chemical Procurement

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea (CAS 951662‑20‑7) is a disubstituted benzyl‑urea derivative belonging to the broader class of trifluoromethyl‑substituted aryl ureas. Its structure incorporates a 2‑methylphenyl group on one urea nitrogen and a 3‑(trifluoromethyl)benzyl moiety on the other, yielding a molecular formula of C₁₆H₁₅F₃N₂O and a molecular weight of 308.30 g·mol⁻¹.

Molecular Formula C16H15F3N2O
Molecular Weight 308.304
CAS No. 951662-20-7
Cat. No. B2732286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea
CAS951662-20-7
Molecular FormulaC16H15F3N2O
Molecular Weight308.304
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C16H15F3N2O/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
InChIKeyQMCPRSHHVGXFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea (CAS 951662-20-7): Key Procurement-Relevant Physicochemical and Structural Attributes


1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea (CAS 951662‑20‑7) is a disubstituted benzyl‑urea derivative belonging to the broader class of trifluoromethyl‑substituted aryl ureas. Its structure incorporates a 2‑methylphenyl group on one urea nitrogen and a 3‑(trifluoromethyl)benzyl moiety on the other, yielding a molecular formula of C₁₆H₁₅F₃N₂O and a molecular weight of 308.30 g·mol⁻¹ [1]. Computed physicochemical properties include an XLogP3 of 3.7, a topological polar surface area of 41.1 Ų, and three rotatable bonds [2]. The compound is commercially available as a research chemical from multiple vendors at purity specifications ranging from 95% to 98% .

Structural Features That Prevent Direct Substitution of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea with In‑Class Urea Analogs


The presence of a methylene (-CH₂-) spacer between the urea core and the 3‑trifluoromethylphenyl ring in 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea constitutes a critical structural feature that distinguishes it from its direct phenyl‑linked analog, 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 91286‑91‑8) [1][2]. This single‑atom insertion increases the molecular weight by approximately 14 Da, adds one rotatable bond, and shifts the predicted boiling point upward by roughly 90 °C relative to the non‑spaced analog . In the context of structure‑activity relationship (SAR) exploration, these altered conformational degrees of freedom and divergent physicochemical properties mean that the benzyl‑urea and phenyl‑urea variants cannot be assumed to exhibit equivalent solubility, permeability, or target‑binding behavior [3]. Procurement of an incorrect in‑class urea without the methylene spacer therefore carries a tangible risk of introducing unintended conformational and pharmacological variables into experimental workflows.

Quantitative Differentiation Evidence: 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea vs. Closest Structural Analogs


Molecular Weight and Formula Shift vs. Direct Phenyl-Linked Analog (CAS 91286-91-8)

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea possesses a molecular weight of 308.30 g·mol⁻¹ (C₁₆H₁₅F₃N₂O), whereas its direct phenyl-linked analog 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 91286‑91‑8) has a molecular weight of 294.27 g·mol⁻¹ (C₁₅H₁₃F₃N₂O) [1][2]. This +14.03 Da difference corresponds to the formal insertion of one methylene (-CH₂-) spacer between the urea nitrogen and the trifluoromethylphenyl ring. For procurement and inventory management, this molecular weight distinction serves as a definitive analytical identifier via mass spectrometry, enabling unambiguous differentiation of the two otherwise easily confusable urea derivatives.

Medicinal Chemistry SAR Exploration Chemical Procurement

Rotatable Bond Count Increase vs. Non-Spaced Analog (CAS 91286-91-8)

The target compound contains three rotatable bonds, compared to two rotatable bonds in the direct phenyl-linked analog 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 91286‑91‑8) [1][2]. The additional rotatable bond arises from the methylene spacer, which introduces a new degree of conformational freedom between the urea core and the 3-trifluoromethylphenyl ring. This increased flexibility may alter the ensemble of low-energy conformers accessible to the molecule, which in turn can affect entropic contributions to binding affinity and the molecule's ability to adapt to different protein binding pockets [3].

Computational Chemistry Conformational Analysis Drug Design

Boiling Point and Flash Point Differentiation vs. Non-Spaced Analog (CAS 91286-91-8)

The predicted boiling point of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is 374.3±42.0 °C at 760 mmHg, with a flash point of 180.2±27.9 °C . In contrast, the non-spaced analog 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 91286‑91‑8) exhibits a boiling point of 284.6 °C at 760 mmHg and a flash point of 125.9 °C . This represents a boiling point elevation of approximately 90 °C and a flash point increase of approximately 54 °C for the benzyl-urea target. These thermal property differences are consistent with the higher molecular weight and additional methylene group in the target compound, which increase van der Waals interactions and consequently require more thermal energy for vaporization.

Process Chemistry Thermal Stability Formulation Development

Positional Isomer Differentiation: 3-Trifluoromethylbenzyl vs. 2-Trifluoromethylbenzyl

The target compound bears the trifluoromethyl substituent at the meta (3-) position of the benzyl ring (3-(trifluoromethyl)benzyl). A positional isomer in which the CF₃ group is located at the ortho (2-) position — 1-(2-Methylphenyl)-3-[[2-(trifluoromethyl)phenyl]methyl]urea (PubChem CID 2823048) — shares the identical molecular formula (C₁₆H₁₅F₃N₂O, MW 308.30 g·mol⁻¹) and identical computed XLogP3 (3.7) and TPSA (41.1 Ų) values [1][2]. Despite these identical bulk descriptors, the 2-CF₃ isomer is expected to exhibit different molecular shape, electronic distribution, and steric profile due to the ortho positioning of the bulky trifluoromethyl group adjacent to the methylene linker. This positional isomerism cannot be distinguished by MS or elemental analysis alone and requires NMR or chromatographic confirmation, underscoring the importance of specifying the 3-CF₃ regioisomer during procurement.

Medicinal Chemistry Isomer Purity Receptor Binding

Commercial Purity Specification Variability and Procurement Implications

Commercially available lots of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea are offered at distinct minimum purity specifications: 95% (AKSci), 97% (MolCore), and 98% (Leyan) . The 3% purity range across vendors (95–98%) means that the impurity burden can vary by up to 3% w/w, which at the 10–50 mg scale typical of medicinal chemistry campaigns represents a potentially significant difference in the absolute amount of active compound delivered. For biochemical or cell-based assays sensitive to trace impurities, selecting the 98% specification from Leyan or the 97% NLT grade from MolCore, rather than the 95% grade from AKSci, may reduce the confounding influence of unidentified impurities on dose–response interpretations.

Chemical Procurement Quality Control Assay Development

Storage Condition Requirements vs. Structurally Related Ureas

Vendor specifications indicate that 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea requires storage sealed in dry conditions at 2–8 °C . In contrast, the non-spaced analog 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 91286‑91‑8) is not generally associated with refrigerated storage requirements, with most vendor listings specifying ambient temperature storage . This divergent storage guidance suggests that the benzyl-urea target may be more susceptible to thermal degradation or moisture uptake than its phenyl-urea counterpart, a practical consideration for laboratories planning to maintain compound libraries over extended periods.

Compound Management Stability Long-term Storage

Recommended Application Scenarios for 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea Based on Structural Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Exploring Methylene Spacer Effects in Urea-Based Ligands

The target compound is optimally suited as a benzyl-urea reference molecule in SAR campaigns designed to interrogate the pharmacological impact of inserting a methylene spacer between the urea core and a 3-trifluoromethylphenyl ring. Its increased molecular weight (+14 Da vs. CAS 91286‑91‑8) and elevated rotatable bond count (3 vs. 2) [1][2] provide measurable structural parameters that can be correlated with changes in target binding affinity, selectivity, or cellular potency. Researchers can systematically compare this benzyl-urea with its direct phenyl-urea analog to quantify the contribution of conformational flexibility to biological activity within a matched molecular pair framework [3].

Physicochemical Property Screening and Pre-formulation Profiling of Trifluoromethyl-Containing Ureas

The compound's distinct thermal properties — a boiling point of 374.3±42.0 °C and a flash point of 180.2±27.9 °C — make it a valuable test article for studies correlating predicted or measured thermal stability with process suitability. Laboratories engaged in high-temperature synthetic route development or solid-state formulation screening can use this compound to benchmark the thermal behavior of benzyl-urea derivatives against the lower-boiling phenyl-urea analogs, informing decisions on reaction temperature ceilings and drying protocols.

Positional Isomer Discrimination in Medicinal Chemistry Optimization Programs

Given the availability of the ortho-CF₃ positional isomer (PubChem CID 2823048) [4], the target 3-(trifluoromethyl)benzyl compound is a critical tool for exploring how the position of the trifluoromethyl substituent on the benzyl ring influences target engagement. Despite identical molecular weight, XLogP3 (3.7), and TPSA (41.1 Ų), the meta vs. ortho CF₃ placement is expected to produce divergent steric and electronic environments around the urea pharmacophore. Procurement of the precisely specified 3-CF₃ isomer, verified by InChIKey QMCPRSHHVGXFBR-UHFFFAOYSA-N [1], is necessary to avoid confounding results from regioisomeric contamination in lead optimization studies.

Quality-Controlled Procurement for Biochemical and Cellular Assay Development

For assay development requiring tight control over compound concentration, procurement of the highest commercially available purity grade (98%, Leyan; or 97% NLT, MolCore) is recommended. The up to 3% impurity differential between the lowest and highest purity commercial lots may introduce variability in dose–response experiments, particularly at the low micromolar to nanomolar concentrations typical of target-based screening. Additionally, the refrigerated storage requirement (2–8 °C) mandates appropriate compound management infrastructure to maintain sample integrity throughout the assay campaign.

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